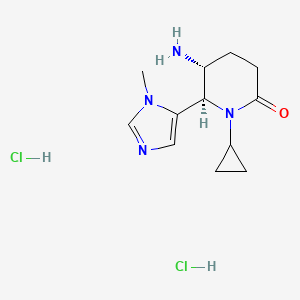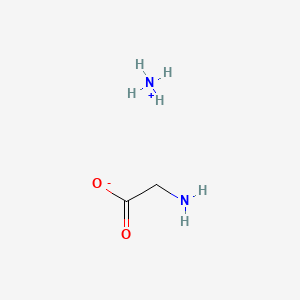
Ammonium glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium glycinate, also known as glycine, ammonium salt, is a chemical compound with the molecular formula C₂H₈N₂O₂. It is a derivative of glycine, the simplest amino acid, and is formed by the combination of glycine and ammonium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium glycinate can be synthesized through the reaction of glycine with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glycine dissolving in water and then reacting with ammonium hydroxide to form this compound. The reaction can be represented as follows:
NH₄OH+NH₂CH₂COOH→NH₄NH₂CH₂COO+H₂O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing glycine with ammonium hydroxide. The process involves the careful control of pH and temperature to ensure the complete reaction of glycine with ammonium hydroxide. The resulting solution is then concentrated and crystallized to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium glycinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce glycine and other by-products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed
Oxidation: Glycine and ammonia.
Reduction: Amine derivatives.
Substitution: Metal glycinate complexes.
Wissenschaftliche Forschungsanwendungen
Ammonium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: In biological research, this compound is used in buffer solutions and as a nutrient supplement in cell culture media.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of glycine, which is an important neurotransmitter and a building block for proteins. The ammonium ion can participate in nitrogen metabolism and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ammonium glycinate can be compared with other similar compounds, such as:
Magnesium glycinate: A magnesium salt of glycine, used as a dietary supplement.
Calcium glycinate: A calcium salt of glycine, also used as a dietary supplement.
Sodium glycinate: A sodium salt of glycine, used in various industrial applications.
Uniqueness
This compound is unique due to its dual role as a source of both glycine and ammonium ions. This makes it valuable in applications where both components are needed, such as in certain biochemical and industrial processes.
Eigenschaften
CAS-Nummer |
29728-27-6 |
|---|---|
Molekularformel |
C2H5NO2.H3N C2H8N2O2 |
Molekulargewicht |
92.10 g/mol |
IUPAC-Name |
azanium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3 |
InChI-Schlüssel |
FDIWRLNJDKKDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)[O-])N.[NH4+] |
Verwandte CAS-Nummern |
56-40-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
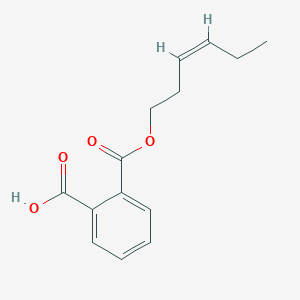

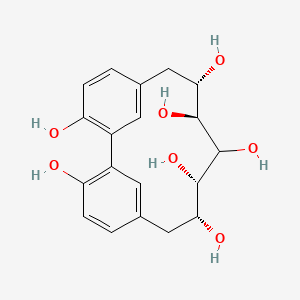

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
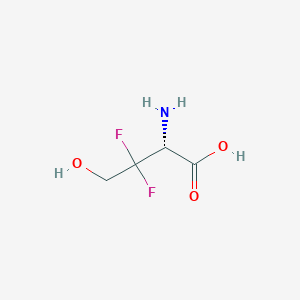
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)

